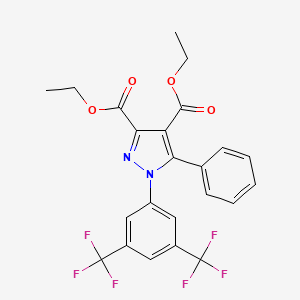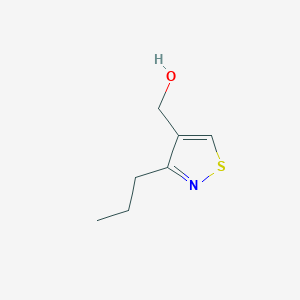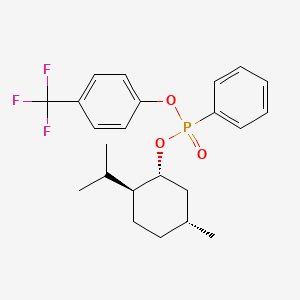
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid groups and phenyl rings, as well as trifluoromethyl groups. Its molecular formula is C22H18F6N2O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with diethyl oxalate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism by which 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1h-pyrazole-3,5-dicarboxylic Acid: Lacks the phenyl and trifluoromethyl substitutions.
1h-pyrazole-4-carboxylic Acid: Contains only one carboxylic acid group.
1h-pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Similar but without the phenyl and trifluoromethyl groups.
Uniqueness
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the phenyl rings contribute to its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
| 96722-93-9 | |
Molekularformel |
C23H18F6N2O4 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
diethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H18F6N2O4/c1-3-34-20(32)17-18(21(33)35-4-2)30-31(19(17)13-8-6-5-7-9-13)16-11-14(22(24,25)26)10-15(12-16)23(27,28)29/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VKAKEUQWUXQAFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)

